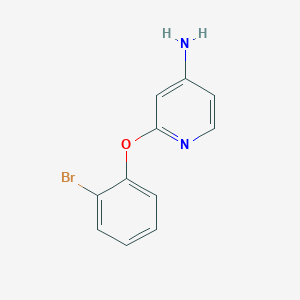

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1956437-56-1 . It has a molecular weight of 176.62 and its molecular formula is C7H10ClFN2 . The compound is a solid at room temperature .

Physical and Chemical Properties The compound is stored in an inert atmosphere at temperatures between 2-8°C . The IUPAC name for this compound is (S)-1-(6-fluoropyridin-2-yl)ethan-1-amine hydrochloride .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

- (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride derivatives demonstrate significant antibacterial and antifungal activities. A study synthesized novel compounds using this molecule, exhibiting comparable or slightly better activity against bacterial and fungal strains than some medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).

Catalytic Activity in Polymer Synthesis

- Zinc complexes containing (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride analogs showed high catalytic activity in the ring-opening polymerization of rac-lactide, useful in polymer science (Nayab, Lee, & Jeong, 2012).

DNA Binding and Anticancer Activity

- Copper(II) complexes with (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride derivatives exhibit strong DNA binding properties and potential for anticancer applications, with moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Enzyme Inhibition for Alzheimer's Disease

- Compounds derived from (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride show promising activity as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Efflux Pump Inhibition in Antibiotic Resistance

- Certain (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride derivatives enhance the efficacy of antibiotics against antibiotic-resistant strains by inhibiting efflux pumps in bacteria (Héquet et al., 2014).

Synthesis of Pharmaceutical Intermediates

- This compound has been used in the synthesis of key intermediates for pharmaceuticals, demonstrating its utility in drug development (Semproli et al., 2020).

Biocide Applications

- Derivatives of (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride function as effective biocides in cooling water systems, showing broad spectrum antimicrobial activity and corrosion inhibition properties (Walter & Cooke, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(1S)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZXUDJJKFDGGT-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

amine](/img/structure/B2466409.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)